molecular formula C20H18N2O4S B1684099 (E)-4-(2-(2-(N-((p-Methoxyphenyl)sulfonyl)amino)phenyl)ethenyl)pyridine 1-oxide CAS No. 173529-10-7

(E)-4-(2-(2-(N-((p-Methoxyphenyl)sulfonyl)amino)phenyl)ethenyl)pyridine 1-oxide

Cat. No. B1684099
M. Wt: 382.4 g/mol
InChI Key: LBPNULPSVCDYRF-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound appears to be a pyridine derivative with a complex substituent on the 4-position of the pyridine ring. The substituent includes a phenyl ring, an ethenyl group, and a sulfonyl-amino group. The presence of the pyridine ring suggests that the compound might have basic properties, as pyridine is a weak base. The sulfonyl-amino group could potentially participate in hydrogen bonding.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the ethenyl group, and the attachment of the sulfonyl-amino group. Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyridine ring is aromatic and planar, while the ethenyl group could potentially introduce some degree of rotation around the single bond connecting it to the pyridine ring. The sulfonyl-amino group is likely to be polar and could form hydrogen bonds with other molecules.



Chemical Reactions Analysis

Again, without specific information on this compound, it’s difficult to predict its reactivity. However, the presence of the ethenyl group suggests that it could potentially undergo addition reactions. The sulfonyl-amino group might also be reactive, particularly if it can act as a leaving group.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the pyridine ring in this compound suggests that it might have basic properties. The sulfonyl-amino group is likely to be polar, which could affect the compound’s solubility in different solvents.


Scientific Research Applications

Anticancer Activity

HMN-176 has demonstrated potent cytotoxicity against a variety of human tumor cell lines. An investigation into its anticancer activity was conducted using an ex-vivo soft agar cloning assay across a panel of 132 human tumor specimens. HMN-176 showed notable activity against breast cancer, non-small-cell lung cancer, and ovarian cancer specimens at pharmacologically relevant concentrations. This suggests its potential efficacy in overcoming tumor drug resistance, as indicated by its impact on tumor-associated genes, including the upregulation of the tissue inhibitor matrix metalloproteinases gene (TIMP) in drug-sensitive and drug-resistant ovarian carcinoma cell lines (Medina-Gundrum et al., 2004).

Catalytic Applications

Research on sulfonated Schiff base copper(II) complexes, which share a structural resemblance with the subject compound, focused on their efficiency and selectivity as catalysts in alcohol oxidation. These complexes demonstrated significant catalytic activity, highlighting the potential of similar sulfonated and pyridine-containing compounds in homogeneous catalytic processes (Hazra et al., 2015).

Synthetic Chemistry

The compound has also found application in synthetic chemistry, particularly in the conversion of pyridine N-oxides to tetrazolo[1,5-a]pyridines. This transformation is facilitated by heating in the presence of sulfonyl or phosphoryl azides and pyridine, under solvent-free conditions. Such reactions are crucial for generating compounds with potential applications in medicinal chemistry and materials science (Keith, 2006).

Corrosion Inhibition

Pyridine derivatives, including those structurally related to HMN-176, have been studied for their role as corrosion inhibitors for steel in acidic environments. These studies provide insights into the potential industrial applications of such compounds in protecting metal surfaces against corrosion, further emphasizing the versatility of pyridine and sulfonamide-containing compounds (Ansari et al., 2015).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, some pyridine derivatives are toxic, while others are not. Without more information on this specific compound, it’s not possible to provide a detailed safety and hazard analysis.


Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies. For example, if the compound shows promise as a drug, future research might focus on optimizing its structure to improve its efficacy and reduce any side effects.


Please note that this is a general analysis based on the structure of the compound and related compounds. For a detailed analysis, more specific information on the compound would be needed. If you have any more information or specific questions about this compound, feel free to ask!


properties

IUPAC Name

(NE)-N-[(6E)-6-[2-(1-hydroxypyridin-4-ylidene)ethylidene]cyclohexa-2,4-dien-1-ylidene]-4-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S/c1-26-18-8-10-19(11-9-18)27(24,25)21-20-5-3-2-4-17(20)7-6-16-12-14-22(23)15-13-16/h2-15,23H,1H3/b17-7+,21-20+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYEJOKLXXLVMPR-STNHEDLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N=C2C=CC=CC2=CC=C3C=CN(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)/N=C/2\C=CC=C\C2=C/C=C3C=CN(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(2-(2-(N-((p-Methoxyphenyl)sulfonyl)amino)phenyl)ethenyl)pyridine 1-oxide

CAS RN

173529-10-7
Record name HMN 176
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173529107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-4-(2-(2-(N-((p-Methoxyphenyl)sulfonyl)amino)phenyl)ethenyl)pyridine 1-oxide
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(E)-4-(2-(2-(N-((p-Methoxyphenyl)sulfonyl)amino)phenyl)ethenyl)pyridine 1-oxide
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(E)-4-(2-(2-(N-((p-Methoxyphenyl)sulfonyl)amino)phenyl)ethenyl)pyridine 1-oxide
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(E)-4-(2-(2-(N-((p-Methoxyphenyl)sulfonyl)amino)phenyl)ethenyl)pyridine 1-oxide
Reactant of Route 5
(E)-4-(2-(2-(N-((p-Methoxyphenyl)sulfonyl)amino)phenyl)ethenyl)pyridine 1-oxide
Reactant of Route 6
(E)-4-(2-(2-(N-((p-Methoxyphenyl)sulfonyl)amino)phenyl)ethenyl)pyridine 1-oxide

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